molecular formula C16H20N2S B253888 2-(2-Piperidin-1-ylethylsulfanyl)quinoline

2-(2-Piperidin-1-ylethylsulfanyl)quinoline

Cat. No. B253888
M. Wt: 272.4 g/mol
InChI Key: KRKGWPADWXMPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Piperidin-1-ylethylsulfanyl)quinoline, also known as PESQ, is a quinoline-based compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max, which plays a critical role in the regulation of cell growth and proliferation.

Mechanism of Action

2-(2-Piperidin-1-ylethylsulfanyl)quinoline binds to the Max protein, preventing it from interacting with c-Myc. This disrupts the formation of the c-Myc/Max heterodimer, which is essential for c-Myc-dependent transcription. The inhibition of c-Myc-dependent transcription leads to the downregulation of genes involved in cell growth and proliferation, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-Piperidin-1-ylethylsulfanyl)quinoline has been shown to have potent antitumor activity in vitro and in vivo. It has been found to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2-Piperidin-1-ylethylsulfanyl)quinoline has also been shown to inhibit tumor growth in mouse xenograft models of breast cancer and leukemia.

Advantages and Limitations for Lab Experiments

2-(2-Piperidin-1-ylethylsulfanyl)quinoline is a potent inhibitor of the c-Myc/Max interaction, making it a valuable tool for studying the role of c-Myc in cancer and other diseases. However, 2-(2-Piperidin-1-ylethylsulfanyl)quinoline has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some assays. Additionally, 2-(2-Piperidin-1-ylethylsulfanyl)quinoline has not been extensively studied for its off-target effects, which could limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-(2-Piperidin-1-ylethylsulfanyl)quinoline. One area of research is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another area of research is the investigation of the potential therapeutic applications of 2-(2-Piperidin-1-ylethylsulfanyl)quinoline in other diseases, such as neurodegenerative disorders. Finally, the use of 2-(2-Piperidin-1-ylethylsulfanyl)quinoline in combination with other drugs for cancer treatment is an area of active research.

Synthesis Methods

The synthesis of 2-(2-Piperidin-1-ylethylsulfanyl)quinoline involves the reaction of 2-chloroquinoline with 2-(piperidin-1-yl)ethanethiol in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, where the chlorine atom is replaced by the thiol group to form the desired product. The crude product can be purified by column chromatography to obtain a pure compound with a yield of approximately 60%.

Scientific Research Applications

2-(2-Piperidin-1-ylethylsulfanyl)quinoline has been extensively studied for its potential therapeutic applications in cancer treatment. The c-Myc protein is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. 2-(2-Piperidin-1-ylethylsulfanyl)quinoline has been found to be a potent inhibitor of the c-Myc/Max interaction, leading to the inhibition of c-Myc-dependent transcription and the induction of cell death in cancer cells.

properties

Product Name

2-(2-Piperidin-1-ylethylsulfanyl)quinoline

Molecular Formula

C16H20N2S

Molecular Weight

272.4 g/mol

IUPAC Name

2-(2-piperidin-1-ylethylsulfanyl)quinoline

InChI

InChI=1S/C16H20N2S/c1-4-10-18(11-5-1)12-13-19-16-9-8-14-6-2-3-7-15(14)17-16/h2-3,6-9H,1,4-5,10-13H2

InChI Key

KRKGWPADWXMPMO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCSC2=NC3=CC=CC=C3C=C2

Canonical SMILES

C1CCN(CC1)CCSC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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